molecular formula C19H11Cl2N3O3S B11131401 (5Z)-5-(2,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11131401
M. Wt: 432.3 g/mol
InChI Key: WOZSQGRZIWVSBQ-APSNUPSMSA-N
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Description

The compound (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule characterized by its unique structure, which includes a triazolo-thiazole core, a dichlorophenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the dichlorophenyl and benzodioxin groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up, and continuous flow reactors may be employed to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiazole derivatives and molecules with dichlorophenyl and benzodioxin groups. Examples include:

    2,4-Dichloroaniline: A compound with a similar dichlorophenyl group.

    Benzodioxin derivatives: Compounds with similar benzodioxin moieties.

Uniqueness

The uniqueness of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H11Cl2N3O3S/c20-11-6-5-10(12(21)8-11)7-16-18(25)24-19(28-16)22-17(23-24)15-9-26-13-3-1-2-4-14(13)27-15/h1-8,15H,9H2/b16-7-

InChI Key

WOZSQGRZIWVSBQ-APSNUPSMSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=C(C=C(C=C5)Cl)Cl)/SC4=N3

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=C(C=C(C=C5)Cl)Cl)SC4=N3

Origin of Product

United States

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